1-Cbz-Piperidin-4-ylidene-acetic acid
Overview
Description
1-Cbz-Piperidin-4-ylidene-acetic acid is a molecule that has a phosphate group and an indole moiety . It is a nucleophilic attack reagent that can be used to study the structural features of biological molecules, such as proteins and nucleic acids .
Molecular Structure Analysis
The molecular formula of 1-Cbz-Piperidin-4-ylidene-acetic acid is C15H17NO4 . Its InChI code is 1S/C15H17NO4/c17-14(18)10-12-6-8-16(9-7-12)15(19)20-11-13-4-2-1-3-5-13/h1-5,10H,6-9,11H2,(H,17,18) .Chemical Reactions Analysis
1-Cbz-Piperidin-4-ylidene-acetic acid is a nucleophilic attack reagent . It can be used to study the structural features of biological molecules, such as proteins and nucleic acids .Physical And Chemical Properties Analysis
1-Cbz-Piperidin-4-ylidene-acetic acid is a white to yellow solid . It has a molecular weight of 275.3 g/mol . It should be stored at room temperature .Scientific Research Applications
Novel Mannich Bases Synthesis
1-Cbz-Piperidin-4-ylidene-acetic acid plays a role in the synthesis of novel Mannich bases with pyrazolone moiety, which have been studied for their electrochemical properties. These compounds, synthesized using the Mannich reaction, have potential applications in various fields due to their unique electrochemical behavior as studied by polarography and cyclic voltammetry (Naik et al., 2013).
Biohydroxylation Processes
The compound has been utilized in biohydroxylation processes with the fungus Beauveria bassiana, showing greater regioselectivity than its analogues. This process mainly yields 4-hydroxylated products, demonstrating its potential in organic synthesis and pharmaceutical applications (Aitken et al., 1998).
Combinatorial Chemistry
It is used in the preparation of orthogonally N-protected (Boc and Cbz) 4-(1,2,3-triazol-4-yl)-substituted 3-aminopiperidines, serving as new scaffolds for combinatorial chemistry. These compounds, obtained through nucleophilic aziridine ring opening and subsequent cycloaddition, are significant in the development of diverse chemical libraries (Schramm et al., 2010).
Synthesis of Indoline-Piperidine Derivatives
This compound is instrumental in synthesizing 1′-H-spiro-(indoline-3,4′-piperidine) derivatives. These derivatives are vital in developing compounds targeting GPCR (G Protein-Coupled Receptors), which are significant in drug discovery (Xie et al., 2004).
Piperidine Derivative Synthesis
It has applications in the asymmetric synthesis of trans-2,3-piperidinedicarboxylic acid and trans-3,4-piperidinedicarboxylic acid derivatives, used in medicinal chemistry. These processes involve creating N-Boc and N-Cbz protected analogues, essential for developing pharmaceutical compounds (Xue et al., 2002).
Cannabinoid Receptor Antagonists
In the research of cannabinoid receptor antagonists, a piperidinyl carboxamide group (which includes the 1-Cbz-Piperidin-4-ylidene-acetic acid moiety) has been identified as a structural requirement for potent activity. These antagonists have potential therapeutic applications in negating harmful effects of cannabinoids (Lan et al., 1999).
Neuroprotective Compound Synthesis
This compound is used in synthesizing neuroprotective compounds for treating neurodegenerative diseases. Its derivatives have shown promising results in inhibiting human cholinesterases and protecting neurons against Alzheimer's disease and cerebral ischemia (Monjas et al., 2017).
Synthesis of Azoles
1-Cbz-Piperidin-4-ylidene-acetic acid is used in synthesizing 1-(pyrrolidin-2-ylmethyl)-1H-azoles and their piperidine-derived homologues, which are valuable for lead-oriented synthesis of compound libraries. These compounds fit the definition of low-molecular-weight, hydrophilic, three-dimensional templates (Zhersh et al., 2013).
Safety And Hazards
1-Cbz-Piperidin-4-ylidene-acetic acid is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin with plenty of soap and water if it comes into contact, and wearing protective gloves/clothing/eye protection/face protection .
properties
IUPAC Name |
2-(1-phenylmethoxycarbonylpiperidin-4-ylidene)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c17-14(18)10-12-6-8-16(9-7-12)15(19)20-11-13-4-2-1-3-5-13/h1-5,10H,6-9,11H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGSLTFIGWWOKHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=CC(=O)O)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90611467 | |
Record name | {1-[(Benzyloxy)carbonyl]piperidin-4-ylidene}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90611467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cbz-Piperidin-4-ylidene-acetic acid | |
CAS RN |
40113-03-9 | |
Record name | {1-[(Benzyloxy)carbonyl]piperidin-4-ylidene}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90611467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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